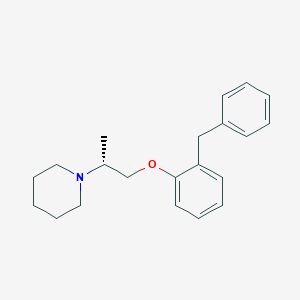
N-Benzylidene-3,4-(methylenedioxy)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-3,4-(methylenedioxy)benzylamine is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is known for its unique structure, which includes a benzylidene group attached to a 3,4-(methylenedioxy)benzylamine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidene-3,4-(methylenedioxy)benzylamine can be synthesized through the condensation reaction between benzylamine and 3,4-methylenedioxybenzaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Benzylamine+3,4-Methylenedioxybenzaldehyde→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-3,4-(methylenedioxy)benzylamine undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Benzylamine and 3,4-methylenedioxybenzaldehyde.
Oxidation: Oxidized derivatives of the benzylidene group.
Reduction: Reduced forms of the benzylidene group, potentially leading to secondary amines.
Scientific Research Applications
N-Benzylidene-3,4-(methylenedioxy)benzylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzylidene-3,4-(methylenedioxy)benzylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
N-Benzylidene-3,4-(methylenedioxy)benzylamine can be compared with other similar compounds, such as:
N-Benzylidene-4-methoxybenzylamine: Similar structure but with a methoxy group instead of a methylenedioxy group.
N-Benzylidene-3,4-dimethoxybenzylamine: Contains two methoxy groups instead of a methylenedioxy group.
N-Benzylidene-3,4-dichlorobenzylamine: Contains two chlorine atoms instead of a methylenedioxy group.
The uniqueness of this compound lies in its methylenedioxy group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKQJQYYKJOYPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399973 |
Source


|
| Record name | N-Benzylidene-3,4-(methylenedioxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112776-37-1 |
Source


|
| Record name | N-Benzylidene-3,4-(methylenedioxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)








